![molecular formula C24H34O5 B1681253 碲罗布毒苷 CAS No. 472-26-4](/img/structure/B1681253.png)
碲罗布毒苷
描述
Telocinobufagin is an active compound of the Chinese traditional medicine ChanSu . It has been found to have antitumor effects .
Synthesis Analysis
The synthesis of Telocinobufagin is a topic of ongoing research. There are studies that have investigated the total synthesis, chemical modification, and structure-activity relationship of bufadienolides, a class of compounds to which Telocinobufagin belongs .Molecular Structure Analysis
The molecular formula of Telocinobufagin is C24H34O5 . The structural determination of purified Telocinobufagin has been depicted as (3β,5β)-3,5,14-Trihydroxybufa-20,22-dienolide .科学研究应用
Inhibition of Na+/K±ATPase Activity
Telocinobufagin is a type of bufadienolide, which are cardiotonic steroids (CTS) identified in mammals . These compounds are known to inhibit Na+/K±ATPase activity . Telocinobufagin exhibits an inhibitory IC50 of 0.20 for pig kidney Na+/K±ATPase activity .
Induction of Apoptosis
Telocinobufagin has been observed to increase the Bax:Bcl-2 expression ratio, sub-G0 cell cycle phase, and pyknotic nuclei, indicating apoptosis . This suggests that telocinobufagin could be used to induce apoptosis in certain cell types .
Inhibition of ERK1/2 Pathway
The ERK pathway is associated with various cellular functions such as growth . Telocinobufagin has been found to induce rapid ERK1/2 phosphorylation . However, unlike other CTS like ouabain and marinobufagin, telocinobufagin does not stimulate proliferation of normal cells .
Inhibition of Wnt/β-catenin Signaling
Telocinobufagin has been found to inhibit the Wnt/β-catenin signaling pathway . This pathway is crucial for cell growth and differentiation, and its dysregulation is often associated with cancer . Telocinobufagin appears to inhibit this pathway downstream to β-catenin stabilization .
Antitumor Activity
Telocinobufagin is one of the active components of ChanSu, a traditional Chinese medicine with antitumor efficacy . Telocinobufagin has been found to exert great antitumor activity in many cancers, such as breast cancer, colorectal cancer, hepatocellular carcinoma, and esophageal squamous cell carcinoma .
Renal Dysfunction
There is a hypothesis that telocinobufagin promotes renal dysfunction in a process involving signaling through the NKA α-1 . This suggests that telocinobufagin could be used in research related to kidney diseases .
作用机制
Target of Action
Telocinobufagin (TBG) is an active component isolated from the traditional Chinese medicine ChanSu . The primary targets of Telocinobufagin are Na+/K±ATPase and STAT3 signaling . Na+/K±ATPase is an enzyme that actively transports ions across cell membranes, and its inhibition is a key pharmacological property of Telocinobufagin . STAT3 signaling is a crucial pathway in many cellular processes, including cell growth and apoptosis .
Mode of Action
Telocinobufagin interacts with its targets primarily through inhibition . It inhibits the activity of Na+/K±ATPase, which leads to a cascade of signal transduction via protein-protein interactions . Additionally, Telocinobufagin has been found to significantly inhibit STAT3 phosphorylation at tyrosine 705 (Y705) and its downstream targets .
Biochemical Pathways
Telocinobufagin affects several biochemical pathways. It induces rapid ERK1/2 phosphorylation . It also impairs the Wnt/β-catenin pathway by acting upstream to β-catenin stabilization . Furthermore, it has been found to promote renal fibrosis via Na+/K±ATPase profibrotic signaling pathways .
Pharmacokinetics
The pharmacokinetic characteristics of Telocinobufagin are of wide variation . It has been predicted as one of the potential active substances of the Cinobufacini capsule . The exposure of Telocinobufagin increases with the increase of the dose .
Result of Action
Telocinobufagin has been found to suppress proliferation and metastasis and induce apoptosis in human non-small-cell lung cancer (NSCLC) cells . It increases the Bax:Bcl-2 expression ratio, sub-G0 cell cycle phase, and pyknotic nuclei, indicating apoptosis .
Action Environment
The action of Telocinobufagin can be influenced by the environment in which it is administered. For example, the formulation in which Telocinobufagin is delivered can affect its pharmacokinetics and, consequently, its efficacy
属性
IUPAC Name |
5-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16-,17+,18-,19+,21+,22+,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSOJKPTQWWJJD-ZBDZJSKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316861 | |
Record name | Telocinobufagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Telocinobufagin | |
CAS RN |
472-26-4 | |
Record name | Telocinobufagin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telocinobufagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telocinobufagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Telocinobufagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Telocinobufagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。